Cas no 350488-43-6 (3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline)

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline structure
350488-43-6 structure
商品名:3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline
CAS番号:350488-43-6
MF:C11H13F3N2
メガワット:230.229532957077
CID:4823061

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 3-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
    • Benzenamine, 3-(1-pyrrolidinyl)-5-(trifluoromethyl)-
    • TQP1453
    • 3-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
    • 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline
    • インチ: 1S/C11H13F3N2/c12-11(13,14)8-5-9(15)7-10(6-8)16-3-1-2-4-16/h5-7H,1-4,15H2
    • InChIKey: MUTOJBMAXPXCKW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(=CC(=C1)N1CCCC1)N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.3

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A109009819-1g
3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
350488-43-6 95%
1g
$998.00 2023-09-02
Chemenu
CM378635-1g
3-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
350488-43-6 95%+
1g
$428 2023-01-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734094-1g
3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
350488-43-6 98%
1g
¥4233.00 2024-05-17

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline 関連文献

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)anilineに関する追加情報

Introduction to 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline (CAS No. 350488-43-6)

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline, identified by the chemical identifier CAS No. 350488-43-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This molecule, featuring a pyrrolidin-1-yl substituent and a trifluoromethyl group on an aniline backbone, has garnered attention due to its unique structural and functional properties. The presence of these specific functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable candidate for further exploration in drug discovery and material science.

The pyrrolidin-1-yl moiety is a six-membered heterocyclic amine, known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. Its incorporation into molecules often improves metabolic stability and binding affinity to biological targets. On the other hand, the trifluoromethyl group is a well-documented pharmacophore that modulates the electronic properties of adjacent atoms, influencing both the reactivity and the pharmacological effects of the compound. This combination in 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline suggests a potential for diverse applications, particularly in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The trifluoromethyl group, in particular, has been extensively studied for its ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles. For instance, drugs containing this moiety have shown enhanced efficacy in treating various diseases, including cancer and infectious disorders. The structural motif of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline aligns with these trends, positioning it as a promising scaffold for further derivatization and optimization.

In the context of academic research, 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline has been explored as a precursor in synthesizing more complex molecules with tailored biological activities. Researchers have leveraged its reactive sites to introduce additional functional groups or to link it with other pharmacophores, creating hybrid compounds with enhanced therapeutic potential. For example, studies have demonstrated its utility in generating kinase inhibitors and antimicrobial agents. These findings underscore the versatility of this compound and its potential applications in addressing unmet medical needs.

The synthesis of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. The integration of computational chemistry tools has further streamlined the process by predicting optimal reaction pathways and minimizing trial-and-error experimentation. These advancements not only facilitate the production of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline but also contribute to the broader field of synthetic organic chemistry.

Beyond its pharmaceutical applications, 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline has shown promise in material science research. The unique electronic properties conferred by the trifluoromethyl group make it an attractive candidate for developing advanced materials with applications in electronics and optoelectronics. For instance, fluorinated aromatic compounds have been utilized in creating organic semiconductors and light-emitting diodes (OLEDs). The structural features of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline could potentially contribute to the design of novel materials with improved performance characteristics.

The biological activity of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline has been a focal point of numerous studies. Preclinical investigations have revealed its potential as an intermediate in developing drugs targeting neurological disorders, cancer, and inflammation. The interplay between the pyrrolidin-1-yl and trifluoromethyl groups likely influences its interaction with biological targets, such as enzymes and receptors. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. However, preliminary data suggest that this compound may offer significant advantages over existing treatments due to its unique chemical structure.

In conclusion,3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline (CAS No. 350488-43-6) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its structural features—specifically the pyrrolidin-1-yl moiety and the trifluoromethyl group—endow it with unique chemical properties that make it a valuable asset for drug discovery and material innovation. As research continues to uncover new possibilities for this molecule,3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline is poised to play a crucial role in advancing scientific understanding and developing next-generation therapeutics and materials.

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